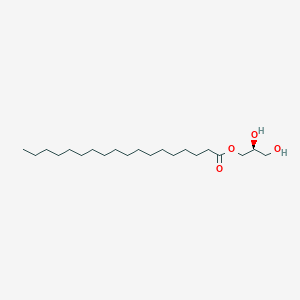

1-硬脂酰-sn-甘油

描述

1-Stearoyl-sn-glycerol, also known as a diacylglycerol (DAG), is a lipid molecule that plays a significant role in various biological processes, including metabolism, signal transduction, and protein kinase activation. Diacylglycerols typically consist of two fatty acid chains attached to a glycerol backbone. In the case of 1-stearoyl-sn-glycerol, one of these fatty acid chains is saturated (stearic acid), while the other can be unsaturated, as seen in 1-stearoyl-2-oleoyl-sn-glycerol (sn-SODG) .

Synthesis Analysis

The synthesis of specific diacylglycerol molecules, such as 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol, has been demonstrated using enzymatic methods. For instance, this particular DAG can be produced from its phosphocholine precursor using phospholipase C at an interface of hexane and phosphate buffer, yielding a high radiochemical purity of over 99% . This method showcases the potential for creating various diacylglycerol analogs with precise fatty acid compositions for research and industrial applications.

Molecular Structure Analysis

The molecular structure of diacylglycerols like 1-stearoyl-sn-glycerol is characterized by the presence of two fatty acid chains that can exhibit different degrees of saturation. This structural aspect can lead to difficulties in chain packing, resulting in polymorphism, as observed in sn-SODG. The polymorphic forms include several phases with distinct transition temperatures and enthalpies, indicating the complexity of the molecular interactions and packing arrangements .

Chemical Reactions Analysis

Diacylglycerols are involved in various chemical reactions within biological systems. For example, the hydrolysis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol by lipoprotein lipase produces 2-O-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor-signaling molecule. This reaction highlights the role of diacylglycerols as precursors in the biosynthesis of signaling lipids .

Physical and Chemical Properties Analysis

The physical and chemical properties of diacylglycerols are influenced by the fatty acid composition and the degree of hydration. For instance, sn-SODG exhibits different phases in both dry and hydrated states, with hydration appearing to stabilize the interactions between the fatty acid chains. The presence of water molecules can lead to the formation of bilayers with hexagonal or triclinic parallel chain packing . Additionally, the binary phase behavior of diacylglycerols with different fatty acid compositions, such as 1,3-dipalmitoyl-2-stearoyl-sn-glycerol (PSP) and 1,2-dipalmitoyl-3-stearoyl-sn-glycerol (PPS), reveals complex interactions that affect properties like melting and crystallization, solid fat content, hardness, and microstructure .

科学研究应用

光学旋转挑战

Chen等人(2013年)的研究解决了评估1(或3)-酰-sn-甘油酯(如1-硬脂酰-sn-甘油酯)的光学纯度时所面临的困难,这是由于它们具有较小的比旋。该研究突出了在建立此类新化合物的身份时所面临的挑战,强调了在光学旋转研究中准确评估技术的必要性(Huijun Chen, Chao-Yuan Chen, P. Gao, & Yikang Wu, 2013)。

二-O-酰基甘油衍生物

Gaffney和Reese(1997年)专注于将异丙基亚甘油醇转化为各种二-O-酰基甘油衍生物,包括1-硬脂酰-sn-甘油酯。他们的工作有助于理解1-硬脂酰-sn-甘油酯如何在不同化学环境中制备和利用(P. Gaffney & C. Reese, 1997)。

人类嗜碱性粒细胞中的定量

Hubbard等人(1996年)开发了一种用于定量人类嗜碱性粒细胞中1-硬脂酰-2-花生四烯酰-sn-3-甘油的测定方法。这项研究对于理解二酰基甘油分子种类在信号转导中的作用至关重要,展示了1-硬脂酰-sn-甘油在生物研究中的特定应用(W. Hubbard,T. Hundley,A. Oriente和D. MacGlashan,1996年)。

相行为研究

Boodhoo,Bouzidi和Narine(2009年)研究了包括1-硬脂酰-sn-甘油酯在内的化合物的二元相行为。他们对熔化、结晶和多型性的研究为这些化合物的物理性质提供了见解,这对于材料科学和脂质化学中的应用至关重要(M. Boodhoo, L. Bouzidi, & S. Narine, 2009)。

酶合成

Roosdiana等人(2020年)探讨了硬脂酰甘油的酶合成,包括1-硬脂酰-sn-甘油酯。该研究确定了酯化过程的最佳条件,有助于理解如何高效地为各种应用生产这些化合物(A. Roosdiana, C. Mahdi, Sutrisno, & Zahza Fatika Rahma, 2020)。

未来方向

属性

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309576 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Stearoyl-sn-glycerol | |

CAS RN |

22610-61-3 | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22610-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Octadecanoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MG(18:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

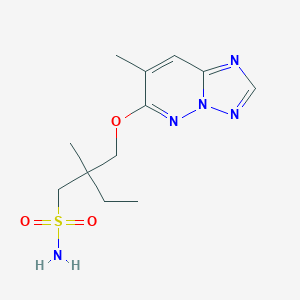

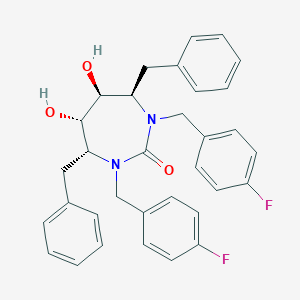

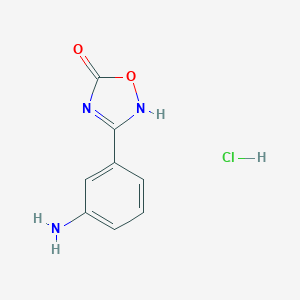

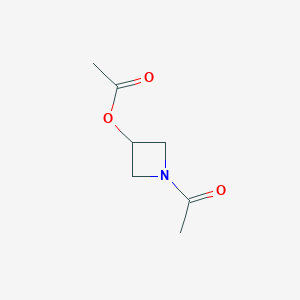

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(1r,2r,5r)-2-(2-Carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B134653.png)

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134659.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5,11-Dihydro-5-(3-hydroxypropylidene)-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B134667.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)

![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)